4-Fluorophenylmagnesium chloride
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Overview
Description
4-Fluorophenylmagnesium chloride is an organometallic compound with the molecular formula C6H4ClFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically used in the preparation of various fluorinated aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenylmagnesium chloride is commonly synthesized by the reaction of 4-bromofluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is frequently used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
Scientific Research Applications
4-Fluorophenylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated aromatic compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorophenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium chloride
- 4-Chlorophenylmagnesium chloride
- 4-Bromophenylmagnesium chloride
Uniqueness
4-Fluorophenylmagnesium chloride is unique due to the presence of a fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;fluorobenzene;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZKBUDRWKEWPK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Mg+2].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFMg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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